Technical Guide: 1,3-Dimethyl-2-fluoroimidazolinium Chloride (DMFC) & Fluorination Systems
Technical Guide: 1,3-Dimethyl-2-fluoroimidazolinium Chloride (DMFC) & Fluorination Systems
Executive Summary
1,3-Dimethyl-2-fluoroimidazolinium chloride (DMFC) (CAS: 245550-85-0) is a specialized electrophilic fluorinating intermediate and reagent used in organic synthesis.[1][2][3][4] It belongs to the class of imidazolinium salts, serving as a safer, more thermally stable alternative to traditional sulfur-based fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
In practical applications, DMFC often exists in equilibrium or as a transient species generated in situ from its precursor, 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) , and an alkali fluoride source (e.g., KF, CsF). It is the mono-fluoro cationic precursor to the neutral gem-difluoro species, 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) . This guide details the physicochemical properties, mechanistic pathways, and protocols for utilizing DMFC in deoxyfluorination reactions.
Chemical Identity & Physicochemical Properties[3][4][6][7][8][9]
DMFC serves as a "carrier" of reactive fluorine, bridging the gap between stable chloride salts and reactive neutral fluorinators.
| Property | Data |
| Chemical Name | 1,3-Dimethyl-2-fluoroimidazolinium chloride |
| Common Abbreviation | DMFC |
| CAS Number | 245550-85-0 |
| Molecular Formula | C₅H₁₀ClFN₂ |
| Molecular Weight | 152.60 g/mol |
| Precursor (DMC) | CAS: 37091-73-9 (2-Chloro-1,3-dimethylimidazolinium chloride) |
| Related Neutral Agent (DFI) | CAS: 220405-40-3 (2,2-Difluoro-1,3-dimethylimidazolidine) |
| Physical State | Hygroscopic solid or ionic liquid (often generated in solution) |
| Solubility | Soluble in polar aprotic solvents (Acetonitrile, DMF, DMI) |
| Stability | Highly moisture sensitive; hydrolyzes to 1,3-dimethyl-2-imidazolidinone (DMI) and HF/HCl.[4] |
Mechanistic Insight: The Fluorination System
Understanding DMFC requires analyzing the equilibrium between the chloro-salt, the fluoro-salt, and the neutral difluoro-species. DMFC is the activated electrophile that reacts with nucleophiles (like alcohols) to activate them for subsequent fluorination.
Synthesis & Equilibrium Pathway
The reagent is typically synthesized via halogen exchange (Halex) from DMC.
Figure 1: The synthetic pathway from DMC to DMFC and DFI.[4] DMFC acts as the reactive intermediate in the generation of the neutral fluorinating agent DFI.
Deoxyfluorination Mechanism
The primary application of DMFC is the conversion of alcohols to alkyl fluorides (Deoxyfluorination). The mechanism mirrors that of the Vilsmeier-Haack reagent but utilizes fluoride transfer.
-
Activation: The hydroxyl group of the substrate attacks the C-2 position of the imidazolinium cation (DMFC), displacing the chloride (or fluoride).
-
Intermediate Formation: An alkoxy-imidazolinium intermediate is formed.
-
Nucleophilic Substitution: A fluoride ion (from the counterion or added salt) attacks the alkyl group in an
fashion, releasing the stable urea byproduct (DMI) and the alkyl fluoride.
Figure 2: Mechanism of deoxyfluorination using DMFC. The driving force is the formation of the stable amide bond in DMI.
Applications in Synthesis
Deoxyfluorination of Alcohols
DMFC is particularly effective for converting primary and secondary alcohols to their corresponding fluorides.
-
Advantages over DAST: DMFC and its derivatives are thermally stable and do not pose the explosion hazards associated with S-F reagents.
-
Selectivity: High chemoselectivity for alcohols over other functional groups.
Phenol Fluorination (PhenoFluor Analogues)
While "PhenoFluor" typically refers to the bulky 1,3-bis(2,6-diisopropylphenyl) derivative, the core mechanism remains the same for DMFC. It can activate phenols for ipso-substitution, although the bulky analogues are preferred to prevent side reactions.
Comparison of Reagents
| Feature | DMFC / DFI | DAST / Deoxo-Fluor |
| Thermal Stability | High (Non-explosive) | Low (Explosion risk >90°C) |
| Storage | Hygroscopic solid/liquid | Refrigerated liquid |
| Byproducts | Water-soluble Urea (DMI) | Sulfur species (difficult removal) |
| Atom Economy | Moderate | Moderate |
Experimental Protocols
Protocol A: In Situ Generation and Fluorination of a Primary Alcohol
This protocol generates DMFC/DFI in situ from the cheaper DMC precursor.
Materials:
-
2-Chloro-1,3-dimethylimidazolinium chloride (DMC) (1.2 equiv)
-
Potassium Fluoride (Spray-dried, anhydrous) (4.0 equiv)
-
Substrate: Primary Alcohol (1.0 equiv)
-
Solvent: Acetonitrile (MeCN) (Anhydrous)
Procedure:
-
Preparation of Reagent: In a flame-dried round-bottom flask under Nitrogen, suspend DMC (1.2 equiv) and spray-dried KF (4.0 equiv) in anhydrous MeCN.
-
Activation: Heat the mixture to 60–80°C for 2 hours. This step performs the halogen exchange to generate DMFC/DFI in situ.
-
Substrate Addition: Cool the mixture to 0°C. Add the alcohol substrate (dissolved in minimal MeCN) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (or heat to 40–60°C for unreactive substrates) and stir until TLC indicates consumption of the starting material (typically 2–6 hours).
-
Workup: Quench the reaction with water. Extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via silica gel chromatography. The urea byproduct (DMI) is water-soluble and largely removed during the aqueous wash.
Protocol B: Handling Isolated DMFC
If using commercially available DMFC (CAS 245550-85-0).
-
Handling: Handle strictly in a glovebox or under a positive pressure of inert gas (Argon/Nitrogen). The salt is extremely hygroscopic.
-
Reaction: Dissolve DMFC (1.1 equiv) in MeCN or DMI. Add Et₃N·3HF or CsF (2.0 equiv) as an exogenous fluoride source if necessary (to ensure stoichiometry). Add substrate at 0°C.
Safety & Handling
-
Corrosivity: DMFC hydrolyzes to release HF and HCl. It causes severe skin burns and eye damage.
-
Moisture Sensitivity: Violent reaction with water is possible. Always use anhydrous solvents.
-
Toxicity: Like many alkylating agents and imidazolinium salts, it should be treated as potentially toxic if ingested or inhaled.
-
PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat. Work inside a fume hood.
References
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Synthesis and Properties of Imidazolinium Salts
-
Fluorination Reagents (DFI)
-
PhenoFluor and Derivatives
-
Mechanistic Studies on Deoxyfluorination
Sources
- 1. CAS#:33672-91-2 | 1,3-dimethyl-2-fluoro-1,3,2-diazaphospholidine | Chemsrc [chemsrc.com]
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- 7. 2,2-Difluoro-1,3-dimethylimidazolidine | 220405-40-3 [chemicalbook.com]
- 8. 2,2-Difluoro-1,3-dimethylimidazolidine | CAS 220405-40-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 220405-40-3 Cas No. | 2,2-Difluoro-1,3-dimethylimidazolidine | Apollo [store.apolloscientific.co.uk]
- 10. 2,2-Difluoro-1,3-dimethylimidazolidine (DFI). A new fluorinating agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
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